Cas no 896702-07-1 (2-2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-ylacetamide)

2-2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-ylacetamide structure
896702-07-1 structure
Product name:2-2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-ylacetamide
CAS No:896702-07-1
MF:C17H15N3O5S
MW:373.383102655411
CID:5319480
PubChem ID:22588689

2-2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • F6782-4960
    • SR-01000150063
    • SR-01000150063-1
    • AKOS002105795
    • 2-[2-(4-acetylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetamide
    • 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetamide
    • 896702-07-1
    • 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda,2,4-benzothiadiazin-4-yl]acetamide
    • 4H-1,2,4-Benzothiadiazine-4-acetamide, 2-(4-acetylphenyl)-2,3-dihydro-3-oxo-, 1,1-dioxide
    • 2-2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-ylacetamide
    • Inchi: 1S/C17H15N3O5S/c1-11(21)12-6-8-13(9-7-12)20-17(23)19(10-16(18)22)14-4-2-3-5-15(14)26(20,24)25/h2-9H,10H2,1H3,(H2,18,22)
    • InChI Key: IEBUSFYWWWNANA-UHFFFAOYSA-N
    • SMILES: S1(=O)(=O)C2=CC=CC=C2N(CC(N)=O)C(=O)N1C1=CC=C(C(C)=O)C=C1

Computed Properties

  • Exact Mass: 373.07324176g/mol
  • Monoisotopic Mass: 373.07324176g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 694
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 126Ų
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.461±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 673.9±65.0 °C(Predicted)
  • pka: 15.66±0.40(Predicted)

2-2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6782-4960-4mg
2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetamide
896702-07-1
4mg
$66.0 2023-09-07
Life Chemicals
F6782-4960-2μmol
2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetamide
896702-07-1
2μmol
$57.0 2023-09-07
Life Chemicals
F6782-4960-1mg
2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetamide
896702-07-1
1mg
$54.0 2023-09-07
Life Chemicals
F6782-4960-10mg
2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetamide
896702-07-1
10mg
$79.0 2023-09-07
Life Chemicals
F6782-4960-5μmol
2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetamide
896702-07-1
5μmol
$63.0 2023-09-07
Life Chemicals
F6782-4960-5mg
2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetamide
896702-07-1
5mg
$69.0 2023-09-07
Life Chemicals
F6782-4960-2mg
2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetamide
896702-07-1
2mg
$59.0 2023-09-07
Life Chemicals
F6782-4960-10μmol
2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetamide
896702-07-1
10μmol
$69.0 2023-09-07
Life Chemicals
F6782-4960-3mg
2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetamide
896702-07-1
3mg
$63.0 2023-09-07

Additional information on 2-2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-ylacetamide

Comprehensive Overview of 2-2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-ylacetamide (CAS No. 896702-07-1)

The compound 2-2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-ylacetamide (CAS No. 896702-07-1) is a specialized chemical entity with a unique molecular structure, combining a benzothiadiazine core with an acetylphenyl moiety. This structure has garnered significant interest in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. Researchers are particularly intrigued by its trioxo functional groups, which may contribute to its reactivity and biological activity.

In recent years, the demand for novel heterocyclic compounds like 2-2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-ylacetamide has surged, driven by advancements in medicinal chemistry and targeted therapy. This compound is often discussed in the context of enzyme inhibition and signal transduction modulation, making it a subject of interest for scientists exploring treatments for chronic diseases. Its CAS No. 896702-07-1 serves as a critical identifier in chemical databases, ensuring accurate referencing in academic and industrial research.

The synthesis of 2-2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-ylacetamide involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Modern techniques such as microwave-assisted synthesis and catalyzed coupling reactions have been explored to optimize its production. These methods align with the growing trend of green chemistry, which emphasizes efficiency and sustainability in chemical synthesis.

From a pharmacological perspective, the benzothiadiazine scaffold in this compound is known for its versatility in interacting with biological targets. Researchers are investigating its potential as a lead compound for developing new therapeutics, particularly in areas like metabolic disorders and inflammatory diseases. The presence of the acetylphenyl group further enhances its binding affinity to specific receptors, a feature that is highly valued in drug design.

In the realm of computational chemistry, 2-2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-ylacetamide has been subjected to molecular docking studies to predict its interactions with proteins and enzymes. These simulations are crucial for understanding its mechanism of action and optimizing its structure for enhanced efficacy. Such approaches are increasingly popular in AI-driven drug discovery, where algorithms analyze vast datasets to identify promising candidates.

The compound’s stability and solubility profiles are also critical factors in its development. Formulation scientists are exploring various excipients and delivery systems to improve its bioavailability, a common challenge in pharmaceutical development. These efforts are part of a broader movement toward personalized medicine, where tailored treatments are designed based on individual patient needs.

Given the rising interest in precision medicine and biomarker-driven therapies, 2-2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-ylacetamide represents a compelling case study in modern drug development. Its unique chemical properties and potential therapeutic applications make it a valuable subject for ongoing research, with implications for both academia and industry.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue